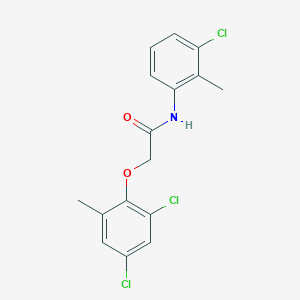
N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is an organic compound characterized by the presence of chloro and methyl substituents on its phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:
-
Formation of the Phenoxyacetamide Backbone: : The initial step involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.
-
Amidation Reaction: : The 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride is then reacted with 3-chloro-2-methylaniline in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions, particularly under basic conditions.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids. Reduction reactions may target the amide group, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of phenols or ethers depending on the nucleophile.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry
In industry, the compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity against certain pests or pathogens.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methyl groups could enhance its binding affinity to these molecular targets, affecting pathways involved in cell signaling or metabolism.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Lacks the methyl group on the second phenyl ring.
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the methyl group on the first phenyl ring.
N-(2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the chloro group on the first phenyl ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of chloro and methyl groups on both phenyl rings. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical transformations and interactions with biological targets, making it a valuable subject of scientific research.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9-6-11(17)7-13(19)16(9)22-8-15(21)20-14-5-3-4-12(18)10(14)2/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMKZXGAZJSAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4949790.png)
![9-benzyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B4949797.png)
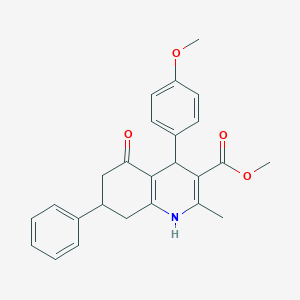
![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)
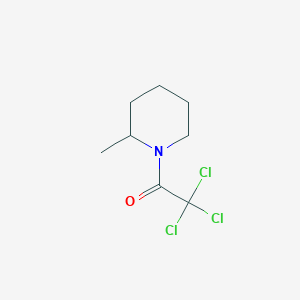
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4949820.png)
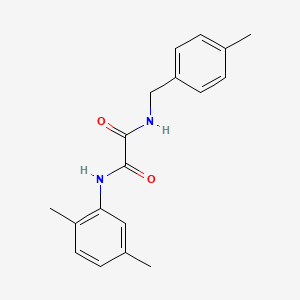
![2-Hydroxy-2,2-diphenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B4949833.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
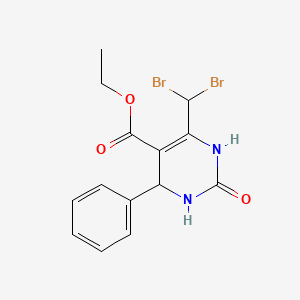
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)
![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4949877.png)
